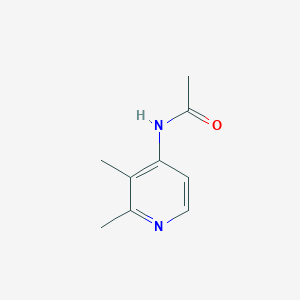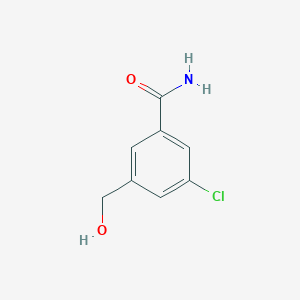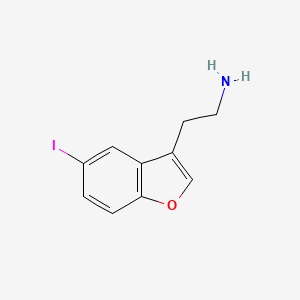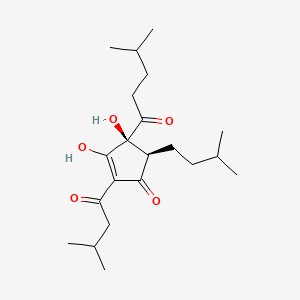
UNII-ZQ32XE9CI8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UNII-ZQ32XE9CI8 is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of UNII-ZQ32XE9CI8 involves several steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce the dihydroxy groups at the desired positions.
Acylation reactions: The methylbutanoyl and methylpentanoyl groups are introduced through acylation reactions using corresponding acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled reaction conditions, and purification techniques such as chromatography are essential to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
UNII-ZQ32XE9CI8 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
UNII-ZQ32XE9CI8 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of UNII-ZQ32XE9CI8 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a different structure but similar functional groups.
Other cyclopentene derivatives: Compounds with similar cyclopentene rings but different substituents.
Uniqueness
UNII-ZQ32XE9CI8 is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
26054-22-8 |
|---|---|
Fórmula molecular |
C21H34O5 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
(4S,5R)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H34O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h12-15,25-26H,7-11H2,1-6H3/t15-,21+/m0/s1 |
Clave InChI |
JIZQRWKUYFNSDM-YCRPNKLZSA-N |
SMILES isomérico |
CC(C)CC[C@H]1C(=O)C(=C([C@@]1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C |
SMILES canónico |
CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


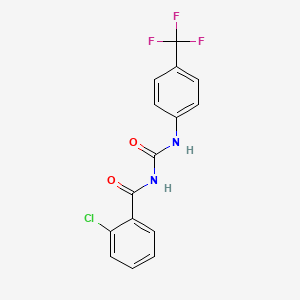
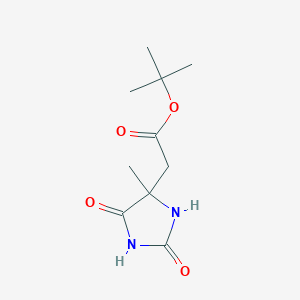
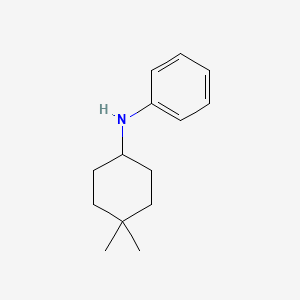
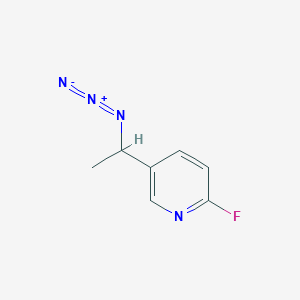
![5-[4-(2-Phenoxyethoxy)benzylidene]-2,4-thiazolidinedione](/img/structure/B8423627.png)
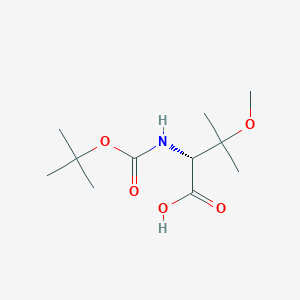
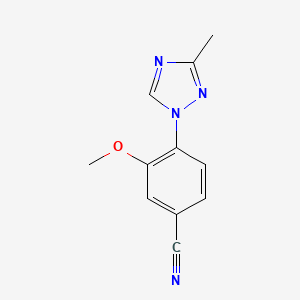

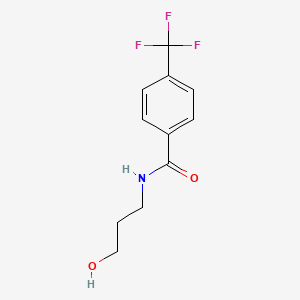
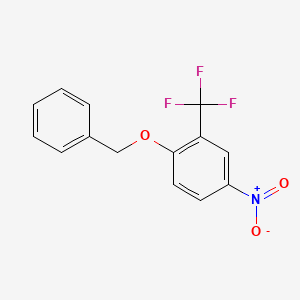
![2,3-Dihydro-5-[1-oxo-3-(piperidin-4-yl)propyl]benzofuran](/img/structure/B8423694.png)
